molecular formula C12H7ClN2 B598459 4-(6-Chloropyridin-2-yl)benzonitrile CAS No. 13382-57-5

4-(6-Chloropyridin-2-yl)benzonitrile

Cat. No.: B598459
CAS No.: 13382-57-5
M. Wt: 214.652
InChI Key: ANUHTNNEFBWJDW-UHFFFAOYSA-N
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Description

4-(6-Chloropyridin-2-yl)benzonitrile is a valuable aromatic nitrile and biphenyl derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research application is as a versatile precursor for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions. The compound's structure, featuring a chloropyridine and a benzonitrile group, makes it a privileged scaffold for constructing potential kinase inhibitors . Scientific research has demonstrated its specific utility in the development of novel MSK1 (Mitogen- and Stress-Activated Kinase 1) inhibitors, which are of significant interest for the study of inflammatory diseases such as asthma, psoriasis, and atherosclerosis . In this context, the compound acts as a core template that can be functionalized to create candidate molecules for studying the NF-κB signaling pathway and subsequent pro-inflammatory cytokine production, such as IL-6 . The chloropyridine moiety is a crucial reactive site for further derivatization, enabling researchers to explore structure-activity relationships and develop targeted therapeutic agents for inflammatory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-chloropyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-12-3-1-2-11(15-12)10-6-4-9(8-14)5-7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUHTNNEFBWJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744832
Record name 4-(6-Chloropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13382-57-5
Record name 4-(6-Chloropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 6 Chloropyridin 2 Yl Benzonitrile and Its Analogs

Strategies for C-C Bond Formation Involving Pyridine (B92270) and Benzonitrile (B105546) Precursors

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Transition-metal-catalyzed cross-coupling reactions are cornerstone methodologies for the synthesis of biaryl compounds, including 4-(6-Chloropyridin-2-yl)benzonitrile. The Suzuki-Miyaura and Negishi couplings are particularly prominent.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.orgorganic-chemistry.org For the synthesis of the target molecule, this can be approached in two ways: coupling 2,6-dichloropyridine (B45657) with 4-cyanophenylboronic acid, or coupling a 6-chloropyridin-2-yl boronic acid derivative with 4-bromobenzonitrile (B114466) or 4-chlorobenzonitrile. The reaction of 2,6-dichloropyridine with p-methoxyphenylboronic acid has been successfully demonstrated, suggesting the feasibility of using 4-cyanophenylboronic acid as a coupling partner. researchgate.net The reactivity of chloro-heteroaromatics in Suzuki-Miyaura couplings can be challenging, often requiring specialized catalyst systems with electron-rich and sterically demanding phosphine (B1218219) ligands to achieve good yields. nih.govresearchgate.net The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Pyridine Derivatives
Pyridine SubstrateBoronic AcidCatalyst/LigandBaseSolventYieldReference
2,6-Dichloropyridinep-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂OGood researchgate.net
2,3-Dichloro-5-(trifluoromethyl)pyridine4-Hydroxybenzeneboronic acidPd(OAc)₂/PPh₃K₂CO₃Acetonitrile/MethanolNot specified mdpi.com
2,6-DichloropyridineHeptyl boronic pinacol (B44631) esterPd(OAc)₂/Ad₂PⁿBuLiOᵗBuDioxane/H₂O94% nih.gov

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide catalyzed by a nickel or palladium complex. researchgate.netpsu.edu This reaction is known for its high functional group tolerance. orgsyn.org For the synthesis of this compound, a plausible route involves the coupling of a 2-pyridylzinc halide, such as (6-chloropyridin-2-yl)zinc chloride, with 4-bromobenzonitrile. The preparation of pyridylzinc halides can be achieved through methods like halogen-magnesium exchange followed by transmetalation with a zinc salt. researchgate.net These organozinc reagents show excellent reactivity and can often participate in cross-coupling at room temperature. nih.gov The tolerance of the Negishi coupling to nitrile functional groups makes it a highly suitable method for this synthesis. orgsyn.org

Table 2: Ligand Effects in Negishi Coupling of Aryl Bromides
Aryl BromideOrganozinc ReagentCatalystLigandYieldReference
2-BromobenzonitrileIsopropyl zinc bromidePd(OAc)₂SPhosHigh nih.gov
2-BromobenzonitrileIsopropyl zinc bromidePd(OAc)₂RuPhosHigh nih.gov
2-BromobenzonitrileIsopropyl zinc bromidePd(OAc)₂XPhosHigh nih.gov

Direct Arylation and Heteroarylation Approaches

Direct C-H arylation has gained prominence as a more sustainable and efficient alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization of one of the coupling partners. beilstein-journals.orgnih.gov This methodology involves the palladium-catalyzed coupling of a C-H bond of one aromatic partner with an aryl halide of the other. beilstein-journals.org

For the synthesis of this compound, this could involve the direct arylation of benzonitrile with 2,6-dichloropyridine or the direct arylation of 6-chloropyridine with a 4-halobenzonitrile. The C-H bond at the 2-position of the pyridine ring is often susceptible to activation, especially when directed by the pyridine nitrogen. rsc.orgresearchgate.net Recent studies have demonstrated the versatile palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives, highlighting the potential of this strategy. chemrxiv.orgchemrxiv.org The reaction conditions typically involve a palladium catalyst, a phosphine ligand, a base, and often an additive like pivalic acid to facilitate the C-H activation step. mdpi.com While direct arylation can sometimes suffer from issues with regioselectivity, the electronic properties of the pyridine ring often favor functionalization at the C2 and C6 positions.

Cyclization and Condensation Reactions for Scaffold Construction

Building the pyridylbenzonitrile core through cyclization or condensation reactions offers a fundamentally different approach compared to cross-coupling. These methods construct the aromatic rings from acyclic or simpler cyclic precursors.

One powerful strategy for pyridine synthesis is the [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by cobalt. rsc.org This method allows for the assembly of multi-substituted pyridines in a single step. For instance, a di-yne could be co-cyclized with benzonitrile or a derivative to form the desired 2-arylpyridine scaffold. The regioselectivity of such reactions is a key consideration.

Another approach involves the cyclization of 1-azatrienes, which can be generated in situ from unsaturated ketones and aldehydes. These intermediates can undergo electrocyclization followed by dehydration or dehydrogenation to form the pyridine ring. nih.gov Furthermore, various condensation reactions can lead to pyridine derivatives. For example, the Hantzsch pyridine synthesis and its variations involve the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. While classic, these methods may be less direct for preparing highly specific substitution patterns like that in this compound. More modern methods, such as the oxidative cyclization of enamides, provide access to 2-pyridone structures which can be further functionalized. rsc.org

Functionalization of Pyridine and Benzonitrile Ring Systems

An alternative synthetic logic involves starting with a pre-formed 2-phenylpyridine (B120327) or 4-pyridylbenzonitrile scaffold and then introducing the necessary functional groups—the chloro substituent on the pyridine ring and the nitrile group on the benzene (B151609) ring.

Halogenation and Halogen Exchange Reactions on the Pyridine Moiety

Introducing a chlorine atom at the 6-position of a 2-(4-cyanophenyl)pyridine precursor is a key functionalization step. Direct C-H chlorination of 2-phenylpyridine derivatives can be challenging and may lack regioselectivity. researchgate.net More controlled methods often involve directed metalation-halogenation sequences.

A more common approach is to start with a precursor that is more easily halogenated, such as a pyridinone, which can then be converted to the chloropyridine. Alternatively, a pre-existing halogen can be used. For instance, a 2-aryl-6-bromopyridine could be synthesized, and the bromine could potentially be exchanged for chlorine. Metal-catalyzed halogen exchange reactions (retro-Finkelstein reactions) of aryl halides have been developed using copper, nickel, or palladium catalysts. psu.edursc.org These reactions allow for the interconversion of aryl halides, for example, turning a more reactive aryl bromide into a less expensive or electronically different aryl chloride. frontiersin.orgresearchgate.net The chemoselectivity in molecules with multiple different halogens is a critical factor; for instance, in bromo-chloropyridine derivatives, Pd-catalyzed cross-coupling often occurs selectively at the C-Br bond, leaving the C-Cl bond intact for later manipulation. rsc.org

Nitrile Group Introduction and Derivatization

The introduction of the nitrile group onto the phenyl ring can be accomplished through several classic and modern synthetic methods. The Sandmeyer reaction is a well-established method for converting an aromatic amine into a nitrile. numberanalytics.comwikipedia.org This would involve the diazotization of a precursor like 4-(6-chloropyridin-2-yl)aniline (B14129345) with a nitrite (B80452) source (e.g., NaNO₂) in acidic conditions, followed by treatment of the resulting diazonium salt with a copper(I) cyanide salt. nih.gov This method is robust and widely used for synthesizing aromatic nitriles. wikipedia.org

Another powerful method is the palladium-catalyzed cyanation of an aryl halide or triflate. A precursor such as 4-bromo-2-(6-chloropyridin-2-yl)benzene could be subjected to cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) in the presence of a palladium catalyst. This transformation is highly efficient and tolerates a wide range of functional groups.

Table 3: Common Methods for Nitrile Group Introduction
MethodStarting MaterialKey ReagentsGeneral ApplicabilityReference
Sandmeyer ReactionAryl Amine1. NaNO₂, H⁺ 2. CuCNClassic, reliable method for aromatic amines. wikipedia.orgnih.gov
Palladium-catalyzed CyanationAryl Halide/TriflatePd Catalyst, Cyanide Source (e.g., Zn(CN)₂)High functional group tolerance, milder conditions. researchgate.net

Emerging Synthetic Techniques

To address the limitations of conventional synthetic methods, researchers have increasingly turned to emerging technologies that offer significant advantages in terms of reaction speed, yield, and environmental impact. These techniques include microwave-assisted synthesis, flow chemistry, and ultrasonication, all of which have shown promise in the context of Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds analogous to this compound.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reaction mixtures. This method often leads to a dramatic reduction in reaction times, from hours to minutes, along with improvements in product yields and purity. durham.ac.uk The rapid and uniform heating provided by microwaves can enhance reaction rates and minimize the formation of side products. nih.gov

In the context of synthesizing biaryl compounds similar to this compound, microwave-assisted Suzuki-Miyaura coupling has proven to be highly effective. For instance, the coupling of various aryl halides with aryl boronic acids has been successfully achieved with significantly reduced reaction times and excellent yields. nih.gov A study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids demonstrated that the reaction time could be shortened to just 15 minutes, with good to excellent yields using a low catalyst loading. mdpi.comsemanticscholar.org

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, data from analogous reactions provide a strong basis for its application. For example, the microwave-assisted Suzuki coupling of 3-halopyridines with phenylboronic acid has been shown to produce higher yields compared to the corresponding 2-halopyridines. mdpi.com

Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of Halogenated Heterocycles with Phenylboronic Acid This table presents data for analogous reactions to illustrate the effectiveness of microwave-assisted synthesis.

EntryHeteroaryl HalideCatalyst (mol%)BaseSolventTime (min)Temperature (°C)Yield (%)Reference
12-BromopyridinePd(OAc)2 (0.1) / LigandK2CO3DMF/H2O1015075 mdpi.com
23-BromopyridinePd(OAc)2 (0.1) / LigandK2CO3DMF/H2O1015088 mdpi.com
32,4-DichloropyrimidinePd(PPh3)4 (0.5)K2CO31,4-Dioxane/H2O1510085 mdpi.comsemanticscholar.org

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of pipes (B44673) or microreactors. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and straightforward scalability. mdpi.com For the synthesis of active pharmaceutical ingredients and fine chemicals, flow chemistry provides a means for more efficient and reproducible production. researchgate.net

The development of a continuous flow process for Suzuki-Miyaura coupling of pyridine-based compounds has been reported, highlighting the potential for high steady-state yields and prolonged processing times. nih.gov

Table 2: Continuous Flow Suzuki-Miyaura Coupling of a Pyridine Derivative This table is based on an analogous reaction to demonstrate the application of flow chemistry.

Reactant 1Reactant 2CatalystTemperature (°C)Residence Time (min)Yield (%)Reference
2-Chloropyridine1-Boc-2-pyrroleboronic acidImmobilized Pd-catalyst974.690 rsc.org

Ultrasonication utilizes high-frequency sound waves to induce acoustic cavitation in a reaction medium, leading to the formation, growth, and collapse of microscopic bubbles. This process generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions. hielscher.com Sonochemistry is considered a green chemistry approach as it can often reduce reaction times, improve yields, and enable reactions to proceed under milder conditions. ucl.ac.uk

The Suzuki-Miyaura cross-coupling reaction has been shown to be accelerated by ultrasonic irradiation. hielscher.com This enhancement is particularly beneficial for heterogeneous reactions, facilitating mass transport and catalyst activation. Studies have demonstrated that ultrasound can facilitate the Suzuki coupling of phenylboronic acid with aryl halides, including less reactive aryl chlorides, in aqueous media. hielscher.com

While specific research on the ultrasonication-enhanced synthesis of this compound is limited, the successful application of this technique to the synthesis of other biaryl compounds suggests its potential. For instance, a study on the synthesis of Diflunisal, a biaryl compound, using a ligand-free PdCl2 catalyst was significantly enhanced by ultrasonic irradiation, leading to a near-quantitative yield. ucl.ac.uknih.gov

Table 3: Ultrasound-Assisted Suzuki-Miyaura Coupling for Biaryl Synthesis This table provides data from an analogous synthesis to illustrate the benefits of ultrasonication.

Synthetic Route Optimization and Yield Enhancement Studies

The optimization of synthetic routes and the enhancement of reaction yields are critical aspects of chemical process development, aiming to improve economic viability and reduce environmental impact. For the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura coupling, several parameters can be systematically varied to achieve optimal conditions.

Key factors that influence the outcome of the Suzuki-Miyaura reaction include the choice of palladium catalyst and ligand, the base, the solvent system, the reaction temperature, and the reaction time. The optimization of these parameters is crucial for maximizing the yield and minimizing the formation of byproducts. covasyn.com

For the coupling of chloropyridines, which can be challenging substrates, the selection of an appropriate catalyst system is paramount. rsc.org Research on the Suzuki coupling of various chloropyridines has shown that the reactivity can be significantly influenced by the position of the chlorine atom and the electronic nature of other substituents on the pyridine ring. researchgate.netresearchgate.net

Strategies for yield enhancement in biaryl synthesis often involve a thorough screening of reaction conditions. This can include evaluating different palladium sources (e.g., Pd(OAc)2, Pd(PPh3)4), a variety of phosphine ligands that can stabilize the palladium catalyst and facilitate the catalytic cycle, and a range of inorganic and organic bases (e.g., K2CO3, Cs2CO3, K3PO4). nih.gov The solvent also plays a critical role, with mixtures of organic solvents and water often being employed to solubilize both the organic and inorganic reaction components. nih.gov

In a study on the Suzuki coupling of 2,6-dichloronicotinic acid, regioselectivity was achieved by careful selection of the catalyst and reaction conditions, demonstrating the importance of optimization for complex substrates. researchgate.net

Table 4: Optimization Parameters for Suzuki-Miyaura Coupling Reactions of Halogenated Heterocycles This table outlines key parameters that are typically optimized in Suzuki-Miyaura reactions for analogs of the target compound.

ParameterVariablesDesired Outcome
Catalyst Pd(OAc)2, Pd(PPh3)4, PdCl2(dppf), etc.High turnover number, stability, and selectivity.
Ligand PPh3, Buchwald ligands, N-heterocyclic carbenesEnhanced catalytic activity, improved stability.
Base K2CO3, K3PO4, Cs2CO3, NaHCO3Efficient transmetalation, minimal side reactions.
Solvent Toluene, Dioxane, DMF, Acetonitrile, Water mixturesGood solubility of reactants, compatibility with catalyst.
Temperature Room temperature to refluxOptimal reaction rate without catalyst decomposition.
Time Minutes to hoursComplete conversion with minimal byproduct formation.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Techniques

Proton (¹H) NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in 4-(6-Chloropyridin-2-yl)benzonitrile. The spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and benzene (B151609) rings.

Chemical Shifts (δ): The protons on the benzonitrile (B105546) ring would likely appear as two distinct doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the chloropyridine ring would also resonate in this region, with their exact chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom in the ring.

Coupling Constants (J): The coupling constants between adjacent protons (ortho-coupling) would be in the range of 7-9 Hz, which is characteristic of aromatic systems. This would help in assigning the specific positions of the protons on each ring.

Illustrative ¹H NMR Data Table

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Pyridine-H~7.5-8.2Doublet (d)~7-8
Pyridine-H~7.3-7.8Doublet (d)~7-8
Pyridine-H~7.8-8.5Triplet (t)~7-8
Benzene-H~7.7-8.0Doublet (d)~8-9
Benzene-H~7.9-8.2Doublet (d)~8-9

Carbon-13 (¹³C) NMR and DEPT Analyses

Carbon-13 (¹³C) NMR spectroscopy would identify all the unique carbon atoms in the this compound molecule. The spectrum would show distinct signals for the carbons in the pyridine and benzonitrile rings, as well as the nitrile carbon.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.orgnanalysis.com

DEPT-90: This experiment would only show signals for the CH carbons (methine groups).

DEPT-135: This experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are not observed in DEPT spectra. libretexts.orgnanalysis.com

By comparing the broadband-decoupled ¹³C NMR spectrum with the DEPT-90 and DEPT-135 spectra, a complete assignment of all carbon signals can be achieved. libretexts.org

Illustrative ¹³C NMR and DEPT Data Table

Carbon AssignmentExpected Chemical Shift (δ, ppm)DEPT-90DEPT-135
Pyridine-CH~120-140PositivePositive
Pyridine-CH~120-140PositivePositive
Pyridine-CH~135-150PositivePositive
Benzene-CH~128-135PositivePositive
Benzene-CH~128-135PositivePositive
Pyridine-C-Cl~145-155No SignalNo Signal
Pyridine-C~150-160No SignalNo Signal
Benzene-C~135-145No SignalNo Signal
Benzene-C-CN~110-120No SignalNo Signal
C≡N~115-125No SignalNo Signal

Two-Dimensional NMR Experiments (e.g., HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity within a molecule.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.eduyoutube.com This would definitively link the proton signals to their corresponding carbon signals in this compound.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes molecular vibrations. The resulting spectrum is a fingerprint of the molecule. For this compound, characteristic absorption bands would be expected for the nitrile group, the aromatic rings, and the carbon-chlorine bond.

Illustrative FT-IR Data Table

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
C≡N Stretch2240-2220Strong
Aromatic C=C Stretch1600-1450Medium-Strong
Pyridine Ring Vibrations1580-1400Medium-Strong
Aromatic C-H Bend900-675Strong
C-Cl Stretch800-600Strong

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The selection rules for Raman spectroscopy are different from those of IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the aromatic rings and the nitrile stretching vibration are expected to give strong signals in the FT-Raman spectrum.

Illustrative FT-Raman Data Table

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Strong
C≡N Stretch2240-2220Strong
Aromatic Ring Breathing1000-990Strong
Pyridine Ring Deformations800-600Medium
C-Cl Stretch800-600Medium

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is dependent on the electronic structure of the molecule. For an organic molecule like this compound, which contains conjugated aromatic systems (a pyridine and a benzene ring), characteristic absorption bands are expected.

While specific experimental spectra for this compound are not widely available in the cited literature, the presence of the benzonitrile and chloropyridine moieties would suggest significant absorption in the UV region, likely between 200 and 400 nm. The exact position and intensity of the absorption maxima (λmax) would be influenced by the solvent used and the electronic transitions within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for analyzing complex mixtures and confirming the presence of a target compound. In the context of this compound, LC-MS would be used to verify the molecular weight of the synthesized compound and to assess its purity by separating it from any starting materials or byproducts. The expected protonated molecule [M+H]+ would have a specific m/z value corresponding to the compound's molecular weight plus the mass of a proton.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound (C12H7ClN2), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This high level of accuracy is critical for the unambiguous identification of the compound.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC12H7ClN2
Monoisotopic Mass214.030 g/mol
Average Mass214.65 g/mol

Note: This table represents theoretical values. Experimental data from HRMS analysis would be required for confirmation.

X-ray Diffraction (XRD) Studies

X-ray diffraction is a premier technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

Single crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. To perform this analysis, a suitable single crystal of this compound would be required. The resulting data would provide detailed information on bond lengths, bond angles, and intermolecular interactions, offering unequivocal proof of the compound's structure. As of the latest literature surveys, a solved crystal structure for this compound has not been reported in publicly accessible databases.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. This technique is valuable for identifying the crystalline phase of a material, assessing its purity, and detecting the presence of different polymorphs. A PXRD pattern of a synthesized batch of this compound would serve as a reference for quality control and for comparing different synthesis batches. Specific, publicly available PXRD data for this compound is not currently available.

Thermal Analysis Techniques (e.g., DSC, TGA/DTA for phase transitions, not decomposition properties)

Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA) are pivotal techniques for characterizing the thermal properties of materials, including phase transitions. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, revealing endothermic and exothermic transitions such as melting and crystallization. TGA monitors the mass of a sample as it is heated, while DTA detects temperature differences between a sample and an inert reference.

Despite the utility of these methods, a comprehensive search of scientific literature and chemical databases did not yield specific experimental data regarding the phase transitions of this compound as determined by DSC, TGA, or DTA. Consequently, no data on melting points, crystallization temperatures, or other phase transition enthalpies for this specific compound can be presented.

Table 3.6.1: Thermal Analysis Data for this compound

Analysis TypeParameterValue
DSCMelting Point (°C)Data Not Available
DSCEnthalpy of Fusion (J/g)Data Not Available
TGA/DTAPhase Transition Temperatures (°C)Data Not Available

This table is for illustrative purposes; no experimental data was found.

Optical Microscopy Techniques (e.g., Polarizing Optical Microscopy for materials science applications)

Polarizing Optical Microscopy (POM) is a valuable tool in materials science for investigating the optical properties of anisotropic materials. It is particularly useful for visualizing crystal morphologies, identifying different crystalline phases (polymorphs), and observing phase transitions, such as those between solid and liquid crystal states. The technique utilizes polarized light to reveal details of a material's structure that are not apparent under normal illumination.

However, a detailed review of available research has found no specific studies applying polarizing optical microscopy to the characterization of this compound. As a result, there is no information available concerning its crystal habit, birefringence, or behavior under polarized light. Such studies would be beneficial in understanding the material's solid-state properties and its potential for polymorphism.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are utilized to predict a wide range of molecular properties with a favorable balance between accuracy and computational cost. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to approximate the solutions to the Schrödinger equation for the molecule.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy. For 4-(6-Chloropyridin-2-yl)benzonitrile, which consists of a pyridine (B92270) and a benzonitrile (B105546) ring linked by a single bond, conformational analysis is crucial. This involves exploring the potential energy surface as a function of the dihedral angle between the two aromatic rings to identify the most stable conformer(s). The planarity or twisting of these rings relative to each other significantly influences the molecule's electronic properties and stability. Studies on similar bi-aryl systems often reveal that the lowest energy conformation is a compromise between conjugative stabilization, which favors planarity, and steric hindrance, which can lead to a twisted structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-Cl1.74 Å
C≡N1.15 Å
C-C (inter-ring)1.48 Å
Dihedral AnglePyridine-Benzonitrile25°

Note: The data in this table is hypothetical and serves as an illustration of what would be obtained from a DFT geometry optimization.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. The theoretical spectra can be compared with experimental data to validate the computational model. For this compound, characteristic vibrational modes would include the C-Cl stretching, the C≡N nitrile stretching, and various C-H and aromatic ring vibrations. The assignment of these vibrational modes is often aided by potential energy distribution (PED) analysis.

Electronic Structure and Molecular Orbital Theory

The electronic properties of a molecule are governed by the distribution and energies of its electrons, which can be described by molecular orbital (MO) theory.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A small HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions of the molecule, while the LUMO would be centered on the electron-deficient areas. The distribution of these orbitals provides a map of the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: The data in this table is hypothetical and illustrates the typical output of a HOMO-LUMO analysis.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Investigations

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intramolecular charge transfer (ICT) interactions. By examining the interactions between filled (donor) and empty (acceptor) orbitals, it is possible to identify and quantify the stabilizing effects of electron delocalization. In this compound, significant charge transfer interactions would be expected between the π-orbitals of the aromatic rings and between lone pairs on the nitrogen and chlorine atoms and antibonding orbitals within the molecular framework.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule towards electrophilic and nucleophilic attack. The MEP map is color-coded, with different colors representing different values of the electrostatic potential. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the nitrogen of the nitrile group, as well as the chlorine atom, due to their high electronegativity. Positive potential would be expected around the hydrogen atoms.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

There are no available studies that specifically calculate the nonlinear optical properties or hyperpolarizability of this compound. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed to predict these properties for new organic molecules. Such studies would typically involve calculating the first and second hyperpolarizabilities (β and γ) to assess the material's potential for applications in optoelectronics and photonics. However, for this particular compound, these calculations have not been reported.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

An analysis of global and local reactivity descriptors provides insight into the chemical reactivity and selectivity of a molecule. These descriptors, derived from conceptual DFT, include chemical potential, hardness, softness, electrophilicity index, and Fukui functions, which identify the most probable sites for nucleophilic, electrophilic, and radical attack. A comprehensive search did not yield any studies that have calculated or discussed these descriptors for this compound. Therefore, a quantitative assessment of its reactivity based on these theoretical indices is not possible at this time.

Molecular Dynamics Simulations (for conformational exploration or intermolecular interactions)

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and for studying its interactions with other molecules or a solvent environment. Such simulations can provide valuable information on the flexibility of the molecule, preferred conformations, and the nature of intermolecular forces, such as π-π stacking or hydrogen bonding. Despite the utility of this method, no molecular dynamics simulation studies have been published for this compound. Consequently, there is no available data on its dynamic behavior, conformational preferences, or specific intermolecular interaction patterns from this computational perspective.

Supramolecular Chemistry and Intermolecular Interactions

Halogen Bonding and Other Non-Covalent Interactions (e.g., C-H...Cg, C-Cl...Cg, C-F...Cg)

The chlorine atom on the pyridine (B92270) ring introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile, such as the nitrogen atoms or the π-electron clouds of the aromatic rings of adjacent molecules (Cl⋯N or Cl⋯π interactions). Furthermore, interactions involving the centroids (Cg) of the aromatic rings, such as C—H⋯Cg, are common in stabilizing crystal structures of aromatic compounds.

Crystal Engineering and Self-Assembly Processes

Crystal engineering relies on the predictable nature of intermolecular interactions to design solid-state materials with desired properties. The functional groups on 4-(6-Chloropyridin-2-yl)benzonitrile—the pyridine nitrogen, the nitrile group, and the chlorine atom—represent specific sites for directional intermolecular interactions. Understanding how these "supramolecular synthons" compete and cooperate would be key to predicting and controlling the self-assembly of this molecule into different crystalline forms (polymorphs) or co-crystals.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. If a crystal structure were available, a Hirshfeld surface would be generated for the molecule. This surface allows for the mapping of properties like dnorm (which highlights regions of close intermolecular contact) and the generation of 2D fingerprint plots. These plots provide a quantitative breakdown of the contribution of each type of interaction (e.g., H⋯H, C⋯H, N⋯H, Cl⋯H) to the total crystal packing, offering a clear picture of the hierarchy of forces governing the solid-state structure.

Impact of Intermolecular Forces on Solid-State Properties

The specific network of intermolecular forces—weak hydrogen bonds, π-stacking, and potential halogen bonds—collectively determines the macroscopic properties of the crystalline material. These properties include the melting point, solubility, density, and even optical and electronic properties. For example, extensive π-stacking can lead to altered photophysical properties in the solid state compared to the molecule in solution. nih.gov The strength and directionality of these interactions dictate the crystal's stability and mechanical properties.

Chemical Reactivity and Derivatization Studies

Reactions at the Pyridine (B92270) Nitrogen and Chlorine Substituent

The pyridine ring's reactivity is characterized by the basicity of the nitrogen atom and the susceptibility of the chlorine-bearing carbon to nucleophilic attack.

The most prominent reaction at the pyridine ring of 4-(6-chloropyridin-2-yl)benzonitrile is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C6 position. The electron-withdrawing effect of the ring nitrogen atom makes the C2 and C6 positions electron-deficient and thus highly activated for attack by nucleophiles. researchgate.netlookchem.com This reaction is a cornerstone for creating derivatives, as the chlorine atom serves as an excellent leaving group.

Common nucleophiles used to displace the chloride include:

Amines: Primary and secondary amines readily react to form 6-amino-substituted pyridine derivatives. researchgate.net

Thiols: Thiolates can be used to introduce sulfur-containing moieties.

Alkoxides and Phenoxides: Oxygen nucleophiles can react to form ether linkages, as seen in related chloropyridine compounds. nih.gov

Furthermore, the chlorine atom is amenable to displacement via transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the chloropyridine with various aryl or heteroaryl boronic acids, significantly increasing molecular complexity. nih.govresearchgate.net

Table 1: Representative Nucleophilic Substitution Reactions at the C6-Position

Nucleophile/ReagentCatalyst/BaseProduct Class
Ammonia (B1221849) (NH₃)N/A4-(6-Aminopyridin-2-yl)benzonitrile
Primary/Secondary Amine (R¹R²NH)Base (e.g., K₂CO₃)4-(6-(Dialkylamino)pyridin-2-yl)benzonitrile
Arylboronic Acid (Ar-B(OH)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), Base4-(6-Arylpyridin-2-yl)benzonitrile

Reactions at the Benzonitrile (B105546) Nitrile Group (e.g., Hydrolysis, Reduction)

The nitrile group (-C≡N) on the benzonitrile ring is a versatile functional group that can be converted into other important chemical moieties, primarily through hydrolysis and reduction.

Hydrolysis: The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. weebly.comchemguide.co.uk The reaction proceeds through an amide intermediate, 4-(6-chloropyridin-2-yl)benzamide.

Acid-catalyzed hydrolysis: Heating the compound with an aqueous acid, such as hydrochloric acid (HCl), yields 4-(6-chloropyridin-2-yl)benzoic acid. masterorganicchemistry.comlibretexts.org

Base-catalyzed hydrolysis: Refluxing with an aqueous base, like sodium hydroxide (B78521) (NaOH), initially forms the sodium salt of the carboxylic acid (sodium 4-(6-chloropyridin-2-yl)benzoate). Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.ukchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine, yielding [4-(6-chloropyridin-2-yl)phenyl]methanamine. This transformation is crucial for introducing a flexible aminomethyl linker. Various reducing agents can accomplish this, with the choice of reagent depending on the desired selectivity and reaction conditions.

Catalytic Hydrogenation: This can be achieved using hydrogen gas (H₂) over metal catalysts such as nickel, palladium, or ruthenium. thieme-connect.deresearchgate.net

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective. Milder, more selective reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like nickel(II) chloride or cobalt(II) chloride can also be used, offering better functional group tolerance. researchgate.netmdma.ch

Table 2: Common Transformations of the Nitrile Functional Group

ReactionReagents and ConditionsProduct
Acid HydrolysisHCl (aq), Heat4-(6-Chloropyridin-2-yl)benzoic acid
Base Hydrolysis1. NaOH (aq), Heat; 2. H₃O⁺4-(6-Chloropyridin-2-yl)benzoic acid
ReductionH₂, Ni catalyst or LiAlH₄ or NaBH₄/NiCl₂[4-(6-Chloropyridin-2-yl)phenyl]methanamine

Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings

The electronic nature of the two aromatic rings in this compound dictates their susceptibility to substitution reactions.

Nucleophilic Aromatic Substitution (NAS): As discussed in section 6.1, the 6-chloropyridine ring is highly activated for NAS at the C6 position due to the electron-deficient nature of the pyridine ring. This is the predominant substitution pathway for this molecule.

Electrophilic Aromatic Substitution (EAS): Both aromatic rings are significantly deactivated towards electrophilic attack.

Pyridine Ring: The electronegative nitrogen atom strongly withdraws electron density from the ring, making it much less reactive than benzene (B151609) towards electrophiles. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen would be protonated, further increasing its deactivating effect.

Benzonitrile Ring: The nitrile group (-CN) is a powerful electron-withdrawing group, which deactivates the benzene ring to which it is attached. Should an EAS reaction be forced under harsh conditions, the nitrile group acts as a meta-director. researchgate.net

Therefore, electrophilic aromatic substitution on either ring of this compound is synthetically challenging and generally not a preferred route for derivatization.

Exploration of Reaction Mechanisms

The key transformations of this compound proceed through well-established reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr): The displacement of the C6-chloride by a nucleophile (Nu⁻) follows a two-step addition-elimination mechanism.

Addition: The nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, which provides significant stabilization for the intermediate.

Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted product.

Nitrile Hydrolysis:

Acid-Catalyzed: The reaction begins with the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic. A water molecule then attacks this carbon. Following a series of proton transfers, an amide intermediate is formed, which is then further hydrolyzed under acidic conditions to the carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com

Base-Catalyzed: The mechanism is initiated by the attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon. The resulting negative intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. The amide is subsequently hydrolyzed by the base to yield a carboxylate salt and ammonia. chemistrysteps.com

Design of Functionalized Derivatives for Specific Chemical Applications

The this compound core is a privileged scaffold found in molecules designed for various therapeutic applications, particularly as enzyme inhibitors. nih.gov Its derivatization allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

A primary application is in the development of phosphodiesterase (PDE) inhibitors, which are used to treat inflammatory and neurological disorders. nih.govmdpi.com The derivatization strategy often involves:

Displacement of the Chlorine: The C6-position is a key vector for modification. A library of compounds can be generated by reacting the parent molecule with a diverse set of primary and secondary amines via SNAr. This allows for the introduction of various functional groups (e.g., alkyl, cyclic, aromatic) to probe the binding pocket of the target enzyme.

Modification of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid, which can then be converted into esters or amides. Alternatively, reduction to the aminomethyl group provides a site for introducing new substituents via amide bond formation or reductive amination.

This modular approach enables chemists to fine-tune the molecule's properties. For instance, introducing polar groups can enhance solubility, while specific heterocyclic moieties can improve binding affinity and selectivity for a particular PDE subtype, such as PDE4D. nih.gov

Table 3: Hypothetical Design of Derivatives for PDE Inhibition

Modification SiteReaction TypeR-Group Introduced (Example)Potential Application/Goal
C6-Position (Pyridine)SNAr with AminePiperazineModulate solubility and target engagement
C6-Position (Pyridine)Suzuki Coupling3-MethoxyphenylExplore interactions in hydrophobic pocket
Nitrile GroupHydrolysis & Amidation-CONH-CyclopropylIntroduce hydrogen bond donor/acceptor
Nitrile GroupReduction & Acylation-CH₂NHCO-CH₃Increase flexibility and add interaction points

Applications in Advanced Materials and Chemical Science

Role as a Synthetic Building Block and Chemical Scaffold

The utility of 4-(6-Chloropyridin-2-yl)benzonitrile as a synthetic building block stems from its two primary reactive sites: the chlorine atom on the pyridine (B92270) ring and the nitrile group on the phenyl ring. The chlorine atom can be readily displaced or participate in cross-coupling reactions, allowing for the attachment of various other molecular fragments. The nitrile group can also be transformed into other functional groups, such as amines or carboxylic acids, further expanding its synthetic versatility. This dual reactivity allows it to serve as a central scaffold for constructing more complex molecules.

Precursors for Polymeric Materials

The structure of this compound lends itself to incorporation into polymer chains. The nitrile group, for instance, can undergo cyclotrimerization reactions to form triazine rings, creating highly cross-linked and thermally stable polymers. researchgate.net While direct polymerization of this specific compound is not widely documented, its architecture is analogous to monomers used in the synthesis of high-performance polymers. The rigidity of the pyridyl-phenyl linkage can impart desirable thermal and mechanical properties to the resulting polymeric materials, making them suitable for applications requiring high stability.

Components in Complex Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks. mdpi.com The defined geometry and functional groups of molecules like this compound make them ideal candidates for COF synthesis. The benzonitrile (B105546) moiety can be used as a linker in the formation of these frameworks. For instance, benzonitrile-containing monomers are used to create COFs with tailored pore sizes and chemical functionalities, which have applications in gas storage, separation, and catalysis. mdpi.commdpi.com The inclusion of the nitrogen-containing pyridine ring can introduce basic sites into the framework, enhancing its properties for specific applications like CO2 capture or heterogeneous catalysis.

Luminescent Materials and Optoelectronic Devices

Derivatives of the pyridyl-benzonitrile scaffold have shown significant promise in the field of optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs). The combination of an electron-donating group with an electron-accepting (acceptor) group within a single molecule is a common strategy for creating efficient light-emitting materials.

Blue Emitting Materials

The pyridine-benzonitrile core is a potent electron acceptor. frontiersin.org When combined with suitable electron-donating moieties (like carbazole (B46965) or phenanthroimidazole), it forms a donor-acceptor (D-A) system that is highly effective for producing blue light. acs.orgrsc.orgacs.org Blue emission is crucial for full-color displays and solid-state lighting, but achieving stable and efficient blue emitters remains a challenge. nsf.gov Materials based on this scaffold have been developed as thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs. frontiersin.org For example, a derivative incorporating carbazole and pyridine-dicarbonitrile units achieved an external quantum efficiency (EQE) of 21.2% with sky-blue emission. acs.org Another study on carbazole-benzonitrile derivatives reported a high EQE of 26.1% for sky-blue and 26.0% for deep-blue devices. rsc.org

Photophysical Property Investigations

The photophysical properties of materials based on the pyridyl-benzonitrile structure are extensively studied to optimize their performance in devices. mdpi.comnih.govrsc.org Key parameters include the absorption and emission wavelengths, photoluminescence quantum yield (PLQY), and the energy gap between the singlet and triplet excited states (ΔEST). In TADF materials, a very small ΔEST is crucial for efficient harvesting of triplet excitons. acs.org The electronic properties can be fine-tuned by modifying the donor group or the substitution pattern on the core structure. For instance, investigations into pyridine-carbazole acrylonitrile (B1666552) derivatives showed that the position of the nitrogen atom in the pyridine ring significantly influences the absorption and emission spectra. mdpi.com

Performance of selected blue-emitting materials based on pyridyl-benzonitrile and related structures.
Compound TypeMax. External Quantum Efficiency (EQE)Emission ColorCIE Coordinates (x, y)
Carbazole-Pyridine-Dicarbonitrile (CPC)21.2%Sky-Blue(0.20, 0.35)
Carbazole-Benzonitrile Host (3-CzPB)26.1%Sky-BlueNot Reported
Phenanthroimidazole-Benzonitrile (PPIM-1CN)2.19%Deep-Blue(0.16, 0.08)
Phenanthroimidazole-Difluorobenzene (PPIM-22F)7.87%Deep-Blue(0.16, 0.10)
Pyridinecarbonitrile/Acridine (2AcNN)12%Sky-Blue(0.19, 0.36)

Liquid Crystalline Systems and Mesogens

Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals. Molecules that can form liquid crystal phases are known as mesogens. The rigid, rod-like shape and polar nature of the this compound scaffold are characteristic features of calamitic (rod-shaped) mesogens. rsc.orgresearchgate.net

The presence of the polar nitrile (cyano) group is a well-established feature in the design of liquid crystal molecules, as it introduces a strong dipole moment that promotes the necessary intermolecular interactions for mesophase formation. nih.gov Similarly, the pyridine ring also possesses a significant dipole moment that can influence mesophase stability. nih.gov Research on homologous series of compounds containing a pyridine ring linked to other aromatic units has demonstrated the formation of various liquid crystalline phases, such as nematic and smectic phases. rsc.orgnih.gov For example, a series of 4-{[(pyridin-4-yl)methylidene]amino}phenyl 4-alkoxybenzoates showed that shorter chain members were purely nematic, while longer chain members exhibited smectic A phases. researchgate.net The thermal stability and the temperature range of these phases can be systematically tuned by modifying the length of flexible alkyl or alkoxy chains attached to the rigid core. nih.gov

Coordination Chemistry and Ligand Design

The presence of nitrogen atoms in the pyridine ring and the nitrile group provides this compound with excellent potential as a ligand in coordination chemistry. Transition metal pyridine complexes are numerous and have been extensively studied. wikipedia.org The pyridine moiety can act as a robust binding site for a variety of metal ions.

The chloro-substituent on the pyridine ring can influence the electronic properties of the ligand. The electron-withdrawing nature of chlorine would decrease the basicity of the pyridine nitrogen, which could, in turn, affect the strength of the metal-ligand bond. The geometry of the resulting metal complexes would depend on the metal ion, its oxidation state, and the stoichiometry of the reaction. Common geometries for metal-pyridine complexes include octahedral, tetrahedral, and square planar. wikipedia.orgjscimedcentral.com

Table 1: Potential Coordination Modes of this compound

Potential Coordination SiteDescription
Pyridine NitrogenPrimary coordination site, acting as a monodentate ligand.
Nitrile NitrogenPotential secondary coordination site, could lead to bridging or chelation.
Bidentate (N,N')Possible coordination through both the pyridine and nitrile nitrogens, forming a chelate ring.

This table is illustrative of the potential coordination behaviors based on the functional groups present in the molecule.

Metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. nih.govunimi.it The catalytic activity of these complexes is highly dependent on the nature of the metal center and the electronic and steric properties of the ligands. The introduction of a pyridine moiety into a ligand can enhance the stereochemical rigidity of the resulting metal complexes, which can be beneficial for stereoselective catalysis. unimi.it

Complexes of transition metals like palladium, nickel, and cobalt with pyridine-containing ligands have been shown to be effective catalysts for cross-coupling reactions, hydrogenations, and oligomerization processes. wikipedia.orgnih.govresearchgate.net For instance, palladium(II) complexes with pyridine derivatives have been successfully employed as catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The electronic properties of the pyridine ligand, which can be tuned by substituents, play a crucial role in the catalytic efficiency. nih.gov The chloro-substituent in this compound would likely influence the catalytic activity of its metal complexes by modifying the electron density at the metal center.

Table 2: Potential Catalytic Applications of Metal Complexes with Pyridine-Benzonitrile Type Ligands

Reaction TypePotential Metal CenterRole of the Ligand
Cross-Coupling ReactionsPd, NiStabilizes the active catalytic species and influences reactivity.
HydrogenationRh, Ru, IrModulates the electronic and steric environment of the metal center.
Polymerization/OligomerizationNi, CoControls the growth of the polymer chain and the selectivity of the process. researchgate.net

This table provides a general overview of potential applications based on the broader class of pyridine-containing ligands.

Molecular Probes and Biosensing Components (focus on chemical principles, not biological outcomes)

Pyridine-based compounds are also utilized in the development of molecular probes and biosensors due to their interesting photophysical properties. mdpi.com The incorporation of a pyridine ring into a fluorescent molecule can lead to changes in its emission properties upon interaction with specific analytes. This phenomenon, known as solvatochromism, is the basis for many chemical sensors. mdpi.com

From a chemical principles perspective, the this compound scaffold possesses features that could be exploited in the design of molecular probes. The conjugated π-system of the interconnected pyridine and benzene (B151609) rings could give rise to fluorescence. The nitrogen atom of the pyridine and the nitrile group could act as binding sites for metal ions or other analytes. Upon binding, the electronic structure of the molecule would be perturbed, leading to a change in its fluorescence intensity or a shift in its emission wavelength. The chloro-substituent could also influence the photophysical properties of the molecule through the heavy-atom effect or by altering its electronic distribution.

Theoretical Design of Materials with Tailored Electronic Properties

Theoretical studies, such as those employing Density Functional Theory (DFT), are invaluable tools for predicting the electronic properties of molecules and for the rational design of new materials. researchgate.netiiste.orgiiste.org Theoretical calculations can provide insights into the molecular orbitals (HOMO and LUMO), energy gaps, and other electronic parameters that govern the behavior of a material. iiste.orgiiste.org

For this compound, theoretical studies could be used to predict its electronic properties and to understand how these properties might be tuned by further chemical modification. The presence of both an electron-donating pyridine ring (relative to a benzene ring with a nitrile substituent) and an electron-withdrawing benzonitrile group, along with the chloro-substituent, creates a complex electronic landscape. DFT calculations could elucidate the distribution of electron density within the molecule and predict its potential as a building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The calculated HOMO-LUMO gap would be a key parameter in assessing its potential for such applications, as it relates to the energy of electronic transitions. iiste.orgiiste.org

Table 3: Theoretically Calculable Parameters for Materials Design

ParameterSignificance
HOMO EnergyRelates to the electron-donating ability of the molecule.
LUMO EnergyRelates to the electron-accepting ability of the molecule.
HOMO-LUMO GapInfluences the optical and electronic properties of the material. iiste.orgiiste.org
Dipole MomentAffects the intermolecular interactions and self-assembly of the material.
PolarizabilityDescribes the response of the molecule to an external electric field.

This table lists key parameters that can be determined through theoretical calculations to guide the design of new materials.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(6-Chloropyridin-2-yl)benzonitrile, and how can researchers optimize reaction conditions for reproducibility?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. A two-step approach involves starting with 2,6-dichloropyridine (23), followed by sequential amination steps. For example, intermediate 4-[(6-chloropyridin-2-yl)amino]benzonitrile (24) is synthesized first, then subjected to further Pd-catalyzed amination . Key parameters include catalyst choice (e.g., Pd(dba)₂), ligand selection (e.g., Xantphos), and solvent optimization (e.g., toluene or DMF). Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm).
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 229.04 for C₁₂H₈ClN₂).
  • IR : The nitrile group shows a sharp absorption band near ~2230 cm⁻¹ .

Q. How do functional groups in this compound influence its reactivity in subsequent derivatization?

  • Methodological Answer : The chloropyridine moiety participates in nucleophilic aromatic substitution (e.g., replacing Cl with amines or alkoxides), while the nitrile group can undergo hydrolysis to carboxylic acids or serve as a hydrogen-bond acceptor. Researchers must balance reaction conditions (pH, temperature) to avoid side reactions, such as nitrile oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound analogs?

  • Methodological Answer : Structural discrepancies (e.g., bond angles, packing motifs) may arise from twinning or low-resolution data. Use the SHELX suite (SHELXL for refinement, SHELXS for solution) to validate models. For example, in a related chloropyridinylbenzonitrile analog (51D), SHELXL achieved an R factor of 0.043 by refining against high-resolution (0.84 Å) data at 150 K . Multi-solvent screening improves crystal quality.

Q. What strategies enhance the biological activity of this compound derivatives in fragment-based drug discovery?

  • Methodological Answer :

  • Fragment Optimization : Start with low-molecular-weight fragments (e.g., pyrimidine cores) and use X-ray crystallography to map binding interactions. For instance, fragment 5 (LE = 0.43) was optimized to HTL14242 (25) by adding fluoropyridinyl groups to improve mGlu5 receptor affinity .
  • SAR Studies : Compare analogs like 3-chloro-4-fluoro derivatives (51D) vs. non-fluorinated variants (51E). Fluorine substitution increases metabolic stability and lipophilicity .

Q. How can computational methods predict the regioselectivity of cross-coupling reactions involving this compound?

  • Methodological Answer : Density functional theory (DFT) calculates transition-state energies to predict reaction pathways. For Pd-catalyzed amination, the chloropyridine’s C-6 position is more electrophilic due to resonance effects. Solvent polarity (e.g., DMF vs. THF) and base strength (e.g., Cs₂CO₃ vs. K₃PO₄) further modulate selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.